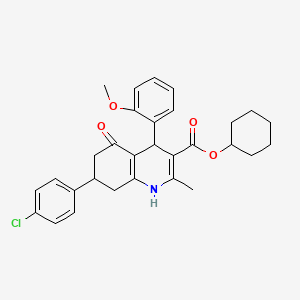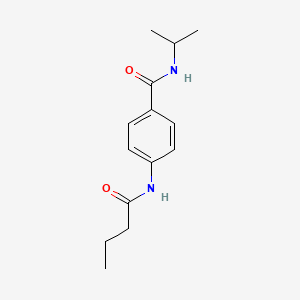
4-(butyrylamino)-N-isopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Butyrylamino)-N-isopropylbenzamide, also known as BIBP 3226, is a selective antagonist for the neuropeptide Y1 receptor. It is a small molecule that has been extensively studied for its potential use in scientific research applications.
Mécanisme D'action
4-(butyrylamino)-N-isopropylbenzamide 3226 acts as a competitive antagonist for the neuropeptide Y1 receptor, blocking the binding of neuropeptide Y to the receptor and preventing downstream signaling. This results in a decrease in the physiological effects of neuropeptide Y, including appetite stimulation, stress response, and vasoconstriction.
Biochemical and Physiological Effects:
4-(butyrylamino)-N-isopropylbenzamide 3226 has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to decrease food intake and body weight, as well as reduce anxiety-like behavior and improve cardiovascular function. 4-(butyrylamino)-N-isopropylbenzamide 3226 has also been shown to have potential therapeutic applications in the treatment of hypertension, atherosclerosis, and heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(butyrylamino)-N-isopropylbenzamide 3226 in lab experiments is its selectivity for the neuropeptide Y1 receptor, which allows for specific targeting of this receptor and downstream signaling pathways. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several future directions for the study of 4-(butyrylamino)-N-isopropylbenzamide 3226. One area of interest is its potential therapeutic applications in the treatment of obesity, anxiety, and cardiovascular disease. Another area of interest is the development of more potent and selective neuropeptide Y1 receptor antagonists, which may have improved therapeutic efficacy. Additionally, further studies are needed to elucidate the role of the neuropeptide Y1 receptor in physiological processes, and to identify potential downstream targets for therapeutic intervention.
Méthodes De Synthèse
4-(butyrylamino)-N-isopropylbenzamide 3226 can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the coupling of a protected 4-aminobenzamide with a protected isopropylamine in the presence of a coupling agent, such as HBTU or HATU. The resulting intermediate is then coupled with a protected butyric acid to yield 4-(butyrylamino)-N-isopropylbenzamide 3226.
Applications De Recherche Scientifique
4-(butyrylamino)-N-isopropylbenzamide 3226 has been extensively studied for its potential use in scientific research applications. It has been shown to be a selective antagonist for the neuropeptide Y1 receptor, which is involved in a variety of physiological processes, including appetite regulation, stress response, and cardiovascular function. 4-(butyrylamino)-N-isopropylbenzamide 3226 has been used to study the role of the neuropeptide Y1 receptor in these processes, and has been shown to have potential therapeutic applications in the treatment of obesity, anxiety, and cardiovascular disease.
Propriétés
IUPAC Name |
4-(butanoylamino)-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-5-13(17)16-12-8-6-11(7-9-12)14(18)15-10(2)3/h6-10H,4-5H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDNNPKXOOHKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(allyloxy)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylbenzamide](/img/structure/B5221609.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-2-propanamine](/img/structure/B5221611.png)

![5-(4-bromophenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5221637.png)
![N-(2-cyanophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5221660.png)
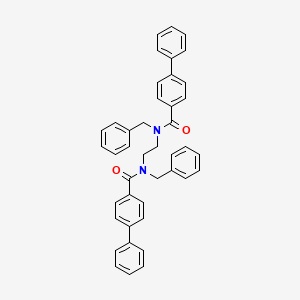
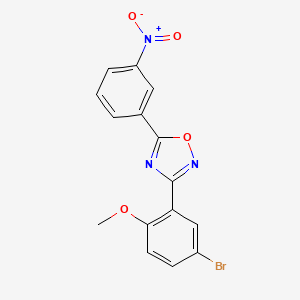
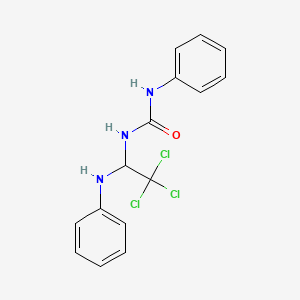
![5-[(4-acetylphenoxy)methyl]-N-(4-ethylbenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5221681.png)
![4-{4-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5221684.png)
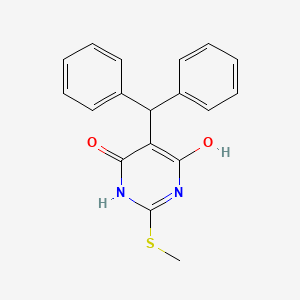
![3-[(2,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5221709.png)
![1-bromo-17-(2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5221713.png)
